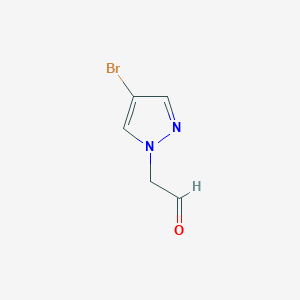

(4-bromo-1H-pyrazol-1-yl)acetaldehyde

Description

Contextual Significance of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone of modern organic and medicinal chemistry. nih.govsemanticscholar.orgpharmaguideline.comlifechemicals.com Their prevalence stems from their remarkable versatility and diverse biological activities. The pyrazole scaffold is a privileged structure, frequently found in blockbuster drugs, agrochemicals, and advanced materials. nih.govlifechemicals.com

The significance of pyrazole derivatives is underscored by their wide-ranging pharmacological properties, which include anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. semanticscholar.orgpharmaguideline.comresearchgate.net This has led to the development of numerous pyrazole-containing drugs.

In the realm of agrochemicals, pyrazole derivatives have been successfully commercialized as herbicides, insecticides, and fungicides, demonstrating their impact on global food production. lifechemicals.com Furthermore, the unique photophysical properties of certain pyrazole compounds have led to their application in materials science as dyes and fluorescent probes. lifechemicals.com The facile synthesis of the pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), further enhances its appeal to synthetic chemists. hilarispublisher.comnih.gov

Rationale for Focused Academic Investigation of N1-Substituted Pyrazolyl Acetaldehydes

The academic pursuit of N1-substituted pyrazolyl acetaldehydes is driven by their potential as highly versatile synthetic intermediates. The introduction of an acetaldehyde (B116499) moiety at the N1 position of the pyrazole ring provides a reactive handle for a multitude of chemical transformations. The aldehyde functionality is a gateway to a vast array of organic reactions, including condensations, oxidations, reductions, and additions, allowing for the construction of more complex molecular architectures.

The investigation into these compounds is aimed at expanding the synthetic toolbox available to chemists for the creation of novel heterocyclic systems. The pyrazole nucleus provides a stable and tunable core, while the N1-acetaldehyde group offers a site for facile diversification. This combination allows for the systematic exploration of structure-activity relationships in medicinal chemistry and the development of new functional materials. While direct research on (4-bromo-1H-pyrazol-1-yl)acetaldehyde is not extensively documented, the principles of synthetic utility can be inferred from related structures. For instance, N-vinyl-3,5-dimethyl-pyrazole has been studied as a surrogate for acetaldehyde, highlighting the interest in pyrazole derivatives bearing aldehyde or precursor functionalities. nih.gov

Overview of Key Research Avenues for this compound within Heterocyclic Chemistry

The specific structure of this compound suggests several promising avenues for research in heterocyclic chemistry. These can be broadly categorized into transformations involving the acetaldehyde moiety and reactions leveraging the bromine substituent on the pyrazole core.

Transformations of the Acetaldehyde Group:

Condensation Reactions: The aldehyde functionality is primed for condensation reactions with a variety of nucleophiles. This includes Knoevenagel condensations with active methylene (B1212753) compounds, Wittig reactions to form alkenes, and reductive aminations to produce substituted amines. These reactions would allow for the elongation of the side chain and the introduction of new functional groups.

Cyclization Reactions: The acetaldehyde moiety can act as a key component in the synthesis of fused heterocyclic systems. For example, reaction with dinucleophiles could lead to the formation of new rings fused to the pyrazole core, creating complex polycyclic structures of potential biological interest. Pyrazole-4-carbaldehydes have been extensively used as precursors for synthesizing a variety of fused heterocyclic systems, and similar reactivity can be anticipated for N1-substituted pyrazolyl acetaldehydes. semanticscholar.org

Reactions Involving the Bromine Substituent:

Cross-Coupling Reactions: The bromine atom at the C4 position of the pyrazole ring is a valuable handle for modern cross-coupling reactions. Suzuki, Stille, Heck, and Sonogashira couplings could be employed to introduce a wide range of aryl, heteroaryl, vinyl, and alkynyl substituents at this position. This would enable the creation of a diverse library of compounds for screening in various applications. The halogen bonding properties of 4-bromopyrazole have also been a subject of study. nih.govbris.ac.uk

Nucleophilic Aromatic Substitution: While less common for pyrazoles, under specific conditions, the bromine atom could potentially undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

The combination of these reactive sites makes this compound a potentially powerful building block for the synthesis of novel and complex heterocyclic molecules with tailored properties.

Detailed Research Findings

While specific experimental data for this compound is scarce in the current literature, we can look at related compounds to understand the potential synthetic transformations and characterization data.

Table 1: Representative Reactions of Functionalized Pyrazoles

This table illustrates common synthetic transformations that could be applied to this compound, based on the known reactivity of similar compounds.

| Precursor Type | Reagents and Conditions | Product Type | Potential Application of Analogy |

| Pyrazole-4-carbaldehyde | NaBH4, then SOCl2, then NaN3, then Raney Ni | Pyrazolyl-methylamine | Reduction of the aldehyde and subsequent functionalization. semanticscholar.org |

| N-substituted Hydrazone | Vilsmeier-Haack Reagent (POCl3, DMF) | Pyrazole-4-carbaldehyde | A common method for introducing a formyl group to a pyrazole ring. nih.govsemanticscholar.org |

| 4-Bromopyrazole | Arylboronic acid, Pd catalyst | 4-Arylpyrazole | Suzuki coupling to functionalize the C4 position. science.gov |

Table 2: Spectroscopic Data for Related Pyrazole Derivatives

This table provides an indication of the expected spectroscopic characteristics of this compound by analogy with similar structures.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | Key IR Bands (cm-1) |

| 4-Bromopyrazole | δ 7.6 (s, 2H, H3/H5), 13.1 (br s, 1H, NH) | δ 136.1 (C3/C5), 96.6 (C4) | 3140 (N-H), 1485, 1380 |

| 1-Methylpyrazole | δ 7.49 (d, 1H), 7.40 (d, 1H), 6.18 (t, 1H), 3.83 (s, 3H) | δ 138.7, 129.5, 105.3, 39.1 | 2950 (C-H), 1510, 1400 |

| Phenylacetaldehyde | δ 9.74 (t, 1H), 3.67 (d, 2H), 7.20-7.40 (m, 5H) | δ 199.9, 133.5, 129.4, 128.8, 127.1, 45.1 | 2820, 2720 (C-H aldehyde), 1725 (C=O) |

Note: The data in this table is for illustrative purposes and is based on known data for the listed compounds, not this compound itself.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-3-7-8(4-5)1-2-9/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXIJBKDKMAVHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 4 Bromo 1h Pyrazol 1 Yl Acetaldehyde

Reactivity Profile of the Acetaldehyde (B116499) Functionality

The acetaldehyde group at the N1 position of the pyrazole (B372694) ring is a versatile handle for a variety of chemical modifications. Its electrophilic carbonyl carbon readily undergoes attack by nucleophiles, and the aldehyde can be oxidized to the corresponding carboxylic acid.

Nucleophilic Addition Reactions (e.g., Organometallic Reagents, Hydride Reductions)

The carbonyl group of (4-bromo-1H-pyrazol-1-yl)acetaldehyde is expected to react with a range of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are anticipated to add to the carbonyl carbon to form secondary alcohols after an aqueous workup. While direct examples on this compound are not extensively documented, the reactivity of related pyrazole-3-carboxylic acid derivatives with Grignard reagents suggests that such additions are feasible, leading to the formation of secondary alcohols. derpharmachemica.com

Hydride reductions of the acetaldehyde functionality can be readily achieved using standard reducing agents. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are expected to reduce the aldehyde to the corresponding primary alcohol, (4-bromo-1H-pyrazol-1-yl)ethanol. This is a common and high-yielding transformation for aldehydes in organic synthesis. For instance, a series of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes have been successfully reduced to the corresponding alcohols using NaBH₄ in the presence of iodine. researchgate.net

Table 1: Predicted Nucleophilic Addition Reactions

| Reagent Type | Example Reagent | Predicted Product |

|---|---|---|

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol |

| Hydride | Sodium borohydride (NaBH₄) | 2-(4-bromo-1H-pyrazol-1-yl)ethanol |

Condensation Reactions with Nitrogen and Carbon Nucleophiles

The acetaldehyde functionality is prone to condensation reactions with various nucleophiles, particularly those containing nitrogen and activated methylene (B1212753) groups.

Nitrogen Nucleophiles: Primary amines and their derivatives react with the aldehyde to form imines (Schiff bases). For example, 1,3-diphenylpyrazole-4-carboxaldehyde reacts with various aniline (B41778) derivatives in refluxing methanol (B129727) with a catalytic amount of acetic acid to yield the corresponding N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline derivatives. ekb.eg Similarly, condensation with hydrazine (B178648) or substituted hydrazines will yield the corresponding hydrazones.

Carbon Nucleophiles: The Knoevenagel condensation is a prominent reaction for pyrazole aldehydes. researchgate.netresearchgate.net This reaction involves the condensation with active methylene compounds, such as malononitrile (B47326) or barbituric acid, typically in the presence of a basic catalyst like ammonium (B1175870) carbonate or piperidine. ekb.egresearchgate.net For example, the reaction of pyrazole aldehydes with malononitrile in an aqueous ethanol (B145695) mixture using ammonium carbonate as a catalyst provides the corresponding 2-(pyrazol-4-ylmethylene)malononitrile derivatives in good yields. researchgate.net This method is noted for being environmentally friendly. researchgate.net Another important transformation is the Mannich reaction, a three-component condensation involving an amine, formaldehyde (B43269) (or another aldehyde), and a compound with an acidic proton, though direct examples with this compound as the aldehyde component are less common. derpharmachemica.comresearchgate.netnih.gov

Table 2: Condensation Reactions of Pyrazole Aldehydes

| Nucleophile | Reaction Type | Catalyst | Product Type |

|---|---|---|---|

| Aniline | Imine Formation | Acetic Acid | Schiff Base |

| Malononitrile | Knoevenagel | Ammonium Carbonate | Vinyl Dinitrile |

| Barbituric Acid | Knoevenagel | Acetic Acid | Pyrazolyl Barbiturate |

Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, (4-bromo-1H-pyrazol-1-yl)acetic acid. This transformation can be achieved using a variety of common oxidizing agents. For instance, 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde has been successfully oxidized to the corresponding carboxylic acid using potassium permanganate (B83412) (KMnO₄). umich.edu This carboxylic acid derivative can then serve as a precursor for other functional groups like esters and amides. The resulting (4-bromo-1H-pyrazol-1-yl)acetic acid is a known compound and can be used as a building block in further synthetic applications. cymitquimica.comuni.lu

Reactivity of the 4-Bromo-Substituted Pyrazole Ring

The bromine atom at the C4 position of the pyrazole ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. The potential for nucleophilic aromatic substitution at this position is also a consideration, although it is generally less favored for electron-rich pyrazole systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromopyrazoles are excellent substrates for these transformations.

Suzuki-Miyaura Coupling: This reaction couples the 4-bromopyrazole with an organoboron compound, typically a boronic acid or its ester, to form a new C-C bond. This method is widely used for the synthesis of 4-arylpyrazoles. For example, unprotected 4-bromopyrazole can be coupled with various arylboronic acids using a palladium precatalyst and a base like potassium phosphate (B84403) in a dioxane/water solvent system, affording the 4-aryl pyrazoles in good to very good yields (61–86%). nih.gov The reaction conditions can be optimized by varying the palladium catalyst, ligand, base, and solvent. researchgate.netsemanticscholar.org

Heck Reaction: The Heck reaction involves the coupling of the 4-bromopyrazole with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgpearson.com This reaction is typically carried out in the presence of a palladium catalyst and a base. While specific examples with this compound are not prevalent, the general applicability of the Heck reaction to aryl bromides suggests its feasibility. organic-chemistry.org

Sonogashira Coupling: This reaction is used to couple the 4-bromopyrazole with a terminal alkyne, leading to the formation of 4-alkynylpyrazoles. researchgate.netnih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This method has been successfully applied to other 4-bromo-substituted heterocycles, indicating its potential for modifying the pyrazole core of the title compound. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the 4-bromopyrazole. chem-station.comorganic-chemistry.orgwikipedia.org This reaction is known for its high functional group tolerance and reactivity. chem-station.com The organozinc reagents are typically prepared in situ from the corresponding organohalide. nih.govresearchgate.net The versatility of the Negishi coupling makes it a valuable tool for introducing a wide range of substituents at the C4 position of the pyrazole ring. organic-chemistry.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromopyrazoles

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd precatalyst, K₃PO₄ | 4-Arylpyrazole |

| Heck | Alkene | Pd(OAc)₂, Base | 4-Vinylpyrazole |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, Base | 4-Alkynylpyrazole |

| Negishi | Organozinc reagent | Pd or Ni catalyst | 4-Alkyl/Aryl/Vinylpyrazole |

Nucleophilic Aromatic Substitution (SNAr) Potential on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. A key requirement for an SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex).

The pyrazole ring is an electron-rich aromatic system, which generally disfavors nucleophilic attack. In the case of this compound, there are no strong electron-withdrawing groups on the pyrazole ring to sufficiently activate the C4 position for SNAr. The acetaldehyde group at the N1 position is not directly conjugated with the C4 position in a way that would facilitate the stabilization of a negative charge at that position during a nucleophilic attack. Therefore, the potential for SNAr on the 4-bromo-substituted pyrazole ring of this specific compound is low under standard conditions. SNAr reactions on pyrazoles are more commonly observed when the ring is activated by strongly electron-withdrawing substituents like nitro groups.

Intermolecular and Intramolecular Cyclization Reactions Involving Both Functional Groups

The unique bifunctional nature of this compound, possessing both a reactive aldehyde group and a bromo-substituted pyrazole ring, opens up a plethora of possibilities for complex chemical transformations. These functionalities can act in concert to facilitate the construction of intricate fused and polycyclic heterocyclic systems through a variety of intermolecular and intramolecular cyclization reactions. While specific documented examples for this exact molecule are not prevalent in the reviewed literature, its reactivity can be inferred from the well-established chemistry of related pyrazole derivatives and N-substituted acetaldehydes.

Formation of Fused Heterocyclic Systems Utilizing the Acetaldehyde Moiety

The acetaldehyde moiety in this compound is a key player in the formation of fused heterocyclic systems. One of the most powerful strategies in this regard is the Pictet-Spengler reaction and its variants. wikipedia.orgjk-sci.com Traditionally, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgnrochemistry.com In the context of our target molecule, the pyrazole ring itself can act as the nucleophile for an intramolecular cyclization, analogous to the aryl group in the classic Pictet-Spengler reaction.

An intramolecular Pictet-Spengler-type reaction of this compound would likely proceed through the initial formation of an iminium ion from the acetaldehyde group, followed by an electrophilic attack at the C5 position of the pyrazole ring. This would lead to the formation of a fused pyrazolo-dihydropyridinone system. The presence of the bromo-substituent at the C4 position could influence the electronic properties of the pyrazole ring, potentially affecting the rate and regioselectivity of the cyclization.

Furthermore, intermolecular reactions with various binucleophiles can lead to the formation of a diverse range of fused heterocycles. For instance, reaction with hydrazines could yield pyrazolo[1,5-c]pyrimidines, while condensation with β-amino alcohols could afford pyrazolo[1,5-c] rsc.orgconsensus.appoxazines. The specific reaction conditions and the nature of the binucleophile would dictate the structure of the resulting fused system.

A summary of potential fused heterocyclic systems accessible from this compound is presented in the table below.

| Reagent/Reaction Type | Potential Fused Heterocyclic System |

| Intramolecular Pictet-Spengler | Pyrazolo[1,5-a]pyridinone derivatives |

| Hydrazine | Pyrazolo[1,5-c]pyrimidine derivatives |

| Amidines | Pyrazolo[1,5-a]pyrimidine derivatives |

| β-Amino Alcohols | Pyrazolo[1,5-c] rsc.orgconsensus.appoxazine derivatives |

| β-Ketoesters | Pyrazolo[1,5-a]pyridine derivatives |

Annulation Strategies for the Development of Polycyclic Compounds

Annulation strategies provide a powerful means to construct polycyclic compounds from relatively simple starting materials. In the case of this compound, both the pyrazole ring and the acetaldehyde functionality can participate in annulation reactions to build more complex molecular architectures.

One plausible approach involves a [3+2] annulation reaction, where the pyrazole ring acts as a three-atom component. rsc.org For example, reaction with a suitable dipolarophile could lead to the formation of a new five-membered ring fused to the pyrazole core. The acetaldehyde moiety could be further functionalized to participate in subsequent cyclization steps, leading to the assembly of a polycyclic system.

Another potential annulation strategy is the Pomeranz-Fritsch reaction, which is used for the synthesis of isoquinolines. wikipedia.orgthermofisher.com While the classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, a modified approach could be envisioned for our target molecule. thermofisher.com Condensation of the acetaldehyde with a suitable amine, followed by an intramolecular cyclization involving the pyrazole ring, could lead to the formation of a pyrazolo-fused six-membered nitrogen-containing ring.

The bromo-substituent on the pyrazole ring can also serve as a handle for further functionalization and annulation. For instance, it could be subjected to transition-metal-catalyzed cross-coupling reactions to introduce new ring systems, thereby constructing polycyclic structures.

The table below outlines some potential annulation strategies for the synthesis of polycyclic compounds from this compound.

| Annulation Strategy | Potential Polycyclic System |

| [3+2] Annulation | Pyrazolo-fused five-membered ring systems |

| Pomeranz-Fritsch type reaction | Pyrazolo-fused isoquinoline (B145761) analogues |

| Cross-coupling followed by cyclization | Polycyclic systems with a pyrazole core |

Applications of 4 Bromo 1h Pyrazol 1 Yl Acetaldehyde As a Versatile Synthetic Intermediate

Precursor for the Elaboration of Advanced Organic Building Blocks

The bifunctional nature of (4-bromo-1H-pyrazol-1-yl)acetaldehyde makes it an ideal starting point for the creation of more elaborate molecular building blocks. The aldehyde group can undergo a wide array of classic transformations, while the bromo-substituted pyrazole (B372694) ring offers a handle for cross-coupling and substitution reactions.

The aldehyde moiety can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or engaged in olefination reactions to introduce carbon-carbon double bonds. Furthermore, it can participate in condensation reactions with various nucleophiles to form imines, enamines, and other functional groups. These transformations are fundamental in organic synthesis and allow for the introduction of diverse functionalities.

Concurrently, the bromine atom on the pyrazole ring can be exploited in various transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings would allow for the introduction of aryl, vinyl, or alkynyl groups at the 4-position of the pyrazole ring. This capability is crucial for the construction of complex molecular frameworks. The bromine atom can also be substituted by various nucleophiles, further expanding the synthetic possibilities.

The following table illustrates the potential transformations of this compound to generate advanced building blocks:

| Reagent/Condition | Functional Group Transformation | Product Type |

| KMnO4 or CrO3 | Oxidation of aldehyde | (4-bromo-1H-pyrazol-1-yl)acetic acid |

| NaBH4 or LiAlH4 | Reduction of aldehyde | 2-(4-bromo-1H-pyrazol-1-yl)ethanol |

| Wittig Reagent (e.g., Ph3P=CH2) | Olefination of aldehyde | 4-bromo-1-(prop-2-en-1-yl)-1H-pyrazole |

| R-NH2 | Condensation with aldehyde | N-substituted-(4-bromo-1H-pyrazol-1-yl)ethanimine |

| Arylboronic acid, Pd catalyst | Suzuki Coupling at bromine | 4-aryl-1-(2,2-diethoxyethyl)-1H-pyrazole |

| Organotin reagent, Pd catalyst | Stille Coupling at bromine | 4-substituted-1-(2,2-diethoxyethyl)-1H-pyrazole |

Role in Cascade and Domino Reactions for Complex Molecule Synthesis

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one. evitachem.com These reactions are prized for their atom economy and their ability to rapidly generate molecular complexity from simple starting materials.

This compound is an excellent candidate for designing cascade sequences. For example, an initial reaction at the aldehyde, such as a Knoevenagel condensation, could be followed by an intramolecular cyclization involving the pyrazole ring or the bromo substituent. Such a strategy could lead to the formation of fused heterocyclic systems in a single synthetic operation.

While specific examples involving this compound are not yet reported, the principle has been demonstrated with similar molecules. The strategic placement of the aldehyde and the bromo-pyrazole functionalities allows for a programmed sequence of bond formations, leading to the efficient synthesis of complex molecular architectures.

Utilization in the Development of Novel Methodologies in Heterocyclic Chemistry

The development of new synthetic methods for the construction of heterocycles is a cornerstone of organic chemistry. The unique reactivity of this compound can be harnessed to develop novel routes to a variety of heterocyclic systems.

For instance, the aldehyde can be used as a one-carbon component in annulation reactions to form new rings. Pictet-Spengler or Bischler-Napieralski type reactions, if appropriately designed, could lead to the formation of pyrazole-fused nitrogen-containing heterocycles.

Furthermore, the bromo-pyrazole moiety can participate in palladium-catalyzed C-N and C-O bond-forming reactions, enabling the construction of pyrazole-containing ethers and amines. The combination of the aldehyde's reactivity with the versatility of the bromo-substituent opens up new avenues for the synthesis of previously inaccessible heterocyclic scaffolds.

Contributions to the Synthesis of Structurally Defined Molecular Scaffolds

The ability to construct well-defined three-dimensional molecular scaffolds is crucial in fields such as medicinal chemistry and materials science. The rigid pyrazole core of this compound provides a solid foundation for the synthesis of such scaffolds.

By sequentially or concurrently reacting the aldehyde and the bromo-substituent, it is possible to introduce different substituents with a high degree of stereochemical and regiochemical control. This allows for the systematic exploration of chemical space and the fine-tuning of molecular properties.

For example, the aldehyde could be used to attach the pyrazole core to a solid support, enabling solid-phase synthesis of a library of pyrazole derivatives. Subsequent modifications at the bromine position would then allow for the rapid generation of a diverse set of molecules with a common pyrazole scaffold. Such libraries are invaluable for drug discovery and the development of new materials.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 1h Pyrazol 1 Yl Acetaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For (4-bromo-1H-pyrazol-1-yl)acetaldehyde, both one-dimensional and two-dimensional NMR techniques provide crucial insights into its electronic and structural features.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis for Core Structure Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring protons, typically found in the aromatic region of the spectrum, would show characteristic chemical shifts influenced by the bromine substituent and the N-acetaldehyde group. The aldehydic proton is anticipated to appear as a downfield triplet, a result of coupling with the adjacent methylene (B1212753) protons. The methylene protons, in turn, would likely present as a doublet.

The ¹³C NMR spectrum provides complementary information regarding the carbon framework. The carbonyl carbon of the aldehyde group is expected to resonate at a significantly downfield chemical shift. The carbons of the pyrazole ring will have distinct signals, with the bromine-substituted carbon showing a characteristic shift. The methylene carbon will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aldehyde CH | ~9.7 (triplet) | ~198 |

| Methylene CH₂ | ~5.0 (doublet) | ~55 |

| Pyrazole C3-H | ~7.6 (singlet) | ~140 |

| Pyrazole C5-H | ~7.8 (singlet) | ~130 |

| Pyrazole C4-Br | - | ~95 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. A cross-peak between the aldehydic proton and the methylene protons would definitively establish their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methylene group and the protonated carbons of the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound (C₅H₅BrN₂O), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include:

Loss of the aldehyde group (CHO).

Cleavage of the N-C bond between the pyrazole ring and the acetaldehyde (B116499) moiety.

Fragmentation of the pyrazole ring itself.

Table 2: Expected HRMS Fragmentation of this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M-CHO]⁺ | (4-bromo-1H-pyrazol-1-yl)methyl cation | 160.97 |

| [M-C₂H₂O]⁺ | 4-bromopyrazole radical cation | 146.95 |

| [C₃H₂BrN₂]⁺ | Bromopyrazole fragment | 144.94 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band characteristic of the aldehyde C=O stretch, typically around 1720-1740 cm⁻¹. The C-H stretching of the aldehyde group would appear around 2720-2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyrazole ring would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-N stretching of the pyrazole ring would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-Br stretching vibration, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. The symmetric vibrations of the pyrazole ring are also typically Raman active.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment of Chiral Derivatives

This compound itself is not chiral. However, if chiral derivatives were to be synthesized, for instance, by nucleophilic addition to the aldehyde group to create a stereocenter, chiroptical spectroscopy would be essential for assigning the absolute configuration of the enantiomers.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral derivative would exhibit a characteristic CD spectrum, and the sign of the Cotton effects could be used, often in conjunction with computational predictions, to determine the absolute stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of plane-polarized light as a function of wavelength. It provides complementary information to CD and can also be used for stereochemical assignment.

Computational Chemistry and Theoretical Investigations of 4 Bromo 1h Pyrazol 1 Yl Acetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like (4-bromo-1H-pyrazol-1-yl)acetaldehyde, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations would likely reveal a nearly planar pyrazole (B372694) ring, a common feature for this heterocyclic system. researchgate.net

The electronic properties derived from DFT are critical for predicting reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For pyrazole derivatives, the distribution of these frontier orbitals helps identify the nucleophilic and electrophilic centers. The pyrazole ring itself is electron-rich and can participate in various reactions. nih.govnih.gov

Further analysis of the Molecular Electrostatic Potential (MESP) surface would highlight the regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can also be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents expected values based on studies of analogous compounds.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.5 eV | Correlates with chemical stability and reactivity |

| Dipole Moment | ~ 2.5 D | Influences intermolecular interactions and solubility |

For a more precise characterization of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be employed. nih.gov These methods, while computationally more demanding than DFT, can provide more accurate energy calculations and a better description of electron correlation effects. Such high-level calculations are particularly valuable for studying tautomeric equilibria, which are known to occur in N-unsubstituted pyrazoles. nih.gov For this compound, these methods could be used to accurately determine the relative stabilities of different conformers and to investigate the electronic effects of the bromo and acetaldehyde (B116499) substituents on the pyrazole ring.

Conformational Analysis and Molecular Dynamics Simulations

The acetaldehyde group attached to the pyrazole nitrogen introduces conformational flexibility. Conformational analysis is essential to identify the most stable arrangement of the atoms in space. This can be achieved by systematically rotating the single bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.goveurasianjournals.com By simulating the motion of atoms and molecules, MD can provide insights into how the molecule behaves in different environments, such as in solution. nih.govtandfonline.com These simulations can reveal the preferred conformations, the dynamics of conformational changes, and how the molecule interacts with solvent molecules. For pyrazole derivatives, MD simulations have been used to explore their binding stability within biological targets, which is a crucial aspect of drug design. nih.gov

Elucidation of Reaction Mechanisms and Transition State Structures for Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

For this compound, several reactions could be investigated. The pyrazole ring is known to undergo electrophilic substitution, primarily at the C4 position, though in this case, it is already substituted. researchgate.net The nitrogen atoms of the pyrazole ring possess nucleophilic character. nih.gov The acetaldehyde moiety can participate in a variety of reactions, such as nucleophilic additions to the carbonyl group.

Theoretical calculations can be used to model the transition state structures for these potential transformations. nih.govresearchgate.net For instance, the reaction of the carbonyl group with a nucleophile would proceed through a tetrahedral intermediate, and the transition state leading to this intermediate could be located and characterized using computational methods. Understanding these reaction pathways is crucial for designing new synthetic routes and for predicting the chemical behavior of the molecule.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govej-chem.orgnih.govacs.org While no specific QSAR studies on this compound are available, numerous studies have been conducted on various pyrazole derivatives for applications such as anticancer agents and kinase inhibitors. nih.govnih.govacs.org

In a typical QSAR study, a set of analogous compounds with known activities is used to build a model. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to develop an equation that correlates these descriptors with the observed activity.

For analogues of this compound, a QSAR model could be developed to predict their reactivity in a particular chemical transformation or their potential biological activity. This would involve synthesizing a series of related compounds with variations in the substituents on the pyrazole ring and the side chain, and then measuring their reactivity or activity. The resulting model could then be used to design new compounds with enhanced properties.

Table 2: Common Molecular Descriptors in QSAR Studies of Pyrazole Derivatives

| Descriptor Class | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole Moment, Partial Charges | Governs electrostatic interactions and reaction propensity |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Influences how a molecule fits into a binding site or approaches another reactant |

| Hydrophobic | LogP | Describes the partitioning between aqueous and lipid phases, important for biological activity |

| Topological | Connectivity Indices, Shape Indices | Encodes information about the branching and shape of the molecule |

Future Perspectives and Challenges in Academic Research on 4 Bromo 1h Pyrazol 1 Yl Acetaldehyde

Exploration of Emerging Synthetic Strategies and Catalytic Approaches

The synthesis of (4-bromo-1H-pyrazol-1-yl)acetaldehyde is not extensively documented in current literature, presenting an immediate area for academic exploration. Future research will likely focus on developing efficient and selective synthetic routes, moving beyond classical methods towards more sophisticated catalytic approaches.

A plausible and direct synthetic pathway involves the N-alkylation of 4-bromo-1H-pyrazole with a suitable two-carbon synthon bearing a protected aldehyde. A key precursor, 4-bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, is commercially available, suggesting a straightforward final deprotection step via acid hydrolysis to yield the target acetaldehyde (B116499). The initial N-alkylation of 4-bromo-1H-pyrazole with a reagent like 2-bromo-1,1-diethoxyethane would be a critical step. While traditional N-alkylation methods often employ strong bases and can suffer from a lack of regioselectivity in unsymmetrical pyrazoles, modern approaches offer more refined control.

Emerging synthetic strategies would likely focus on catalytic methods that enhance efficiency and selectivity. For instance, phase-transfer catalysis presents a milder alternative for N-alkylation, often proceeding without the need for harsh solvents. researchgate.net Another promising avenue is the use of trichloroacetimidates as alkylating agents under Brønsted acid catalysis, which can provide good yields and avoids strong bases or high temperatures. mdpi.com

Furthermore, the synthesis of the 4-bromopyrazole core itself is evolving. Traditional bromination of pyrazoles can require harsh reagents and lead to mixtures of products. jmcs.org.mx Recent advancements include methods using N-bromosaccharin under solvent-free conditions, and electrochemical bromination using sodium bromide as an inexpensive bromine source. jmcs.org.mxguidechem.com These greener and more efficient methods for preparing the core structure will undoubtedly facilitate the synthesis of its derivatives, including the target acetaldehyde.

| Synthetic Approach | Key Features | Potential Advantages | Key Challenges |

| Classical N-Alkylation | Reaction of 4-bromopyrazole with 2-bromo-1,1-diethoxyethane using a strong base (e.g., NaH). | Straightforward, well-established methodology. | Use of hazardous reagents, potential for side reactions. |

| Phase-Transfer Catalysis | N-alkylation using a phase-transfer catalyst (e.g., quaternary ammonium (B1175870) salt) in a biphasic system. | Milder reaction conditions, often solvent-free. researchgate.net | Catalyst efficiency and separation. |

| Trichloroacetimidate (B1259523) Method | N-alkylation with a trichloroacetimidate precursor under acid catalysis. | Avoids strong bases and high temperatures. mdpi.com | Preparation of the specific imidate reagent. |

| Electrochemical Bromination | Synthesis of the 4-bromopyrazole core via electrocatalysis. | Uses inexpensive reagents and clean energy. guidechem.com | Scalability and optimization of electrochemical parameters. |

Investigation of Unprecedented Reaction Pathways and Transformations

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a C-Br bond suitable for cross-coupling, opens up a vast landscape of potential chemical transformations. Future academic research is poised to uncover novel reaction pathways emanating from this versatile substrate.

The aldehyde functionality is a gateway to a multitude of classical and contemporary organic reactions. These include, but are not limited to, reductive amination to form various amine derivatives, Wittig reactions to generate alkenes, and aldol (B89426) condensations to build larger carbon skeletons. The exploration of these pathways could lead to the synthesis of diverse libraries of pyrazole-containing compounds with potential biological activities.

The 4-bromo substituent is a particularly valuable handle for modern synthetic chemistry, primarily through transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are expected to proceed efficiently at this position. jmcs.org.mxnih.govlibretexts.org These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups at the C4 position of the pyrazole (B372694) ring, dramatically increasing molecular complexity and diversity. The compatibility of these catalytic systems with the acetaldehyde group (or a protected acetal (B89532) form) will be a key area of investigation.

Beyond these established transformations, the potential for more unusual reactivity exists. For instance, reports on the unexpected reactivity of other C4-bromopyrazolyl derivatives suggest that intramolecular interactions and substituent effects could lead to non-intuitive reaction outcomes. chemrxiv.org The interplay between the N-acetaldehyde side chain and the C4-bromo substituent under various reaction conditions could reveal unprecedented cyclization or rearrangement pathways.

| Reaction Type | Functional Group Involved | Potential Products | Research Focus |

| Reductive Amination | Acetaldehyde | N-substituted (4-bromo-1H-pyrazol-1-yl)ethylamines | Library synthesis for biological screening. |

| Wittig Reaction | Acetaldehyde | 1-(alkenyl)-4-bromo-1H-pyrazoles | Synthesis of novel conjugated systems. |

| Suzuki Coupling | 4-Bromo | 4-Aryl-(1H-pyrazol-1-yl)acetaldehydes | Development of biaryl-containing pyrazoles. researchgate.net |

| Sonogashira Coupling | 4-Bromo | 4-Alkynyl-(1H-pyrazol-1-yl)acetaldehydes | Access to extended π-systems for materials science. nih.gov |

| Buchwald-Hartwig Amination | 4-Bromo | 4-Amino-(1H-pyrazol-1-yl)acetaldehydes | Synthesis of pyrazole-based ligands and pharmaceuticals. libretexts.org |

Integration into Advanced Organic Synthesis Technologies

The progression of organic synthesis is increasingly intertwined with the development of advanced technologies that enable high-throughput experimentation, process optimization, and enhanced safety. The synthesis and derivatization of this compound are well-suited for integration into these modern platforms, such as flow chemistry and automated synthesis.

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety when dealing with hazardous intermediates, and straightforward scalability. akjournals.com The N-alkylation step to introduce the acetaldehyde precursor, for example, could be significantly optimized in a flow system. The use of packed-bed reactors with a heterogeneous base could streamline the process and simplify purification. vapourtec.com Subsequent derivatization reactions, such as the aforementioned cross-couplings, could also be translated to flow, potentially enabling a telescoped synthesis where the product of one reaction is directly fed into the next reactor without isolation.

Automated synthesis platforms are revolutionizing the way chemical libraries are generated for drug discovery and materials science. nih.gov An automated system could be programmed to perform the synthesis of the this compound core and then introduce a diverse range of building blocks through parallel reactions. For example, a robotic platform could dispense the pyrazole acetaldehyde into an array of vials, followed by the addition of different amines for reductive amination or various boronic acids for Suzuki coupling, leading to the rapid generation of a large and diverse compound library. whiterose.ac.uk Such an approach would accelerate the exploration of the chemical space around this scaffold and the identification of molecules with desired properties.

Unresolved Questions and Directions for Future Academic Inquiry within Pyrazole Chemistry

Despite the extensive research into pyrazole chemistry, the specific case of this compound highlights several unresolved questions and points towards new directions for academic inquiry.

A primary unresolved question is the optimal, most atom-economical, and green synthesis for this compound and its analogues. While a pathway via N-alkylation of 4-bromopyrazole seems feasible, direct C-H functionalization approaches to introduce the acetaldehyde moiety or a precursor onto an existing N-substituted pyrazole remain an attractive but challenging goal.

The regioselectivity of reactions on the pyrazole ring is a persistent challenge, especially for unsymmetrical pyrazoles. While the N-alkylation of 4-bromopyrazole is unambiguous, the functionalization of other substituted pyrazoles often yields mixtures of N1 and N2 isomers. researchgate.net A deeper understanding of the factors controlling this regioselectivity, and the development of new catalysts or directing groups to achieve perfect control, remains a critical area of research. For this compound, a key question is how the N-acetaldehyde group influences the reactivity and electronic properties of the pyrazole core, particularly its susceptibility to further substitution or ring-opening reactions.

Future academic inquiry should focus on:

Developing novel catalytic systems for the direct and selective synthesis of N-acetaldehyde pyrazoles.

A thorough investigation of the reaction scope of this compound, mapping out the compatibility of the aldehyde and bromo functionalities under a wide range of reaction conditions.

Computational studies to model the reactivity of the molecule, predict the outcomes of unknown transformations, and explain observed regioselectivity in its derivatization.

Exploring the utility of this compound as a platform molecule for the synthesis of more complex fused heterocyclic systems, potentially through intramolecular cyclization reactions involving the acetaldehyde side chain.

Q & A

Advanced Question: How can reaction conditions be optimized to minimize side products in pyrazole-acetaldehyde synthesis?

Methodological Answer:

- Parameter Optimization: Adjust stoichiometry (e.g., 1.2:1 molar ratio of chloroacetaldehyde to pyrazole) and temperature (60–80°C) to suppress dimerization.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

- Monitoring: Employ in-situ FTIR to track aldehyde formation and terminate reactions at 85% conversion to avoid over-oxidation .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 9.8 ppm (aldehyde proton), δ 7.5–8.2 ppm (pyrazole protons), and δ 4.3 ppm (CH₂ bridge). ¹³C NMR confirms the aldehyde carbon at ~195 ppm .

- IR: Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (aromatic C-H) .

- Mass Spectrometry: ESI-MS [M+H]⁺ peak at m/z 229.9 (calculated for C₅H₆BrN₂O) .

Advanced Question: How can conflicting NMR and X-ray data be resolved for structural isomers?

Methodological Answer:

- Dynamic NMR: Use variable-temperature ¹H NMR to detect tautomerism (e.g., pyrazole ring proton exchange) and assign correct isomer configurations.

- Crystallography: Refine X-ray data with SHELXL (hydrogen atoms constrained to neutron distances, R-factor < 0.05) to resolve positional ambiguities .

- DFT Calculations: Compare experimental NMR shifts with DFT-predicted values (B3LYP/6-311+G(d,p)) to validate structures .

Basic Question: What biological activities are associated with this compound derivatives?

Methodological Answer:

Advanced Question: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

- SAR Strategy: Replace the bromine atom with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and improve binding to bacterial enzyme active sites.

- In Silico Docking: Use AutoDock Vina to predict interactions with E. coli dihydrofolate reductase (PDB: 1RX2). Optimize substituents for π-π stacking with Phe 92 .

Basic Question: How does the acetaldehyde moiety influence the compound’s stability?

Methodological Answer:

- Degradation Pathways: The aldehyde group is prone to oxidation (forming carboxylic acid) or aldol condensation. Stabilize with antioxidants (e.g., BHT) in storage .

- pH Sensitivity: Degrades rapidly in alkaline conditions (t₁/₂ < 24 hrs at pH > 9); use buffered solutions (pH 6–7) for in vitro studies .

Advanced Question: How can kinetic studies quantify degradation rates under varying conditions?

Methodological Answer:

- HPLC Monitoring: Track degradation at 254 nm (C18 column, acetonitrile/water mobile phase) and calculate rate constants (k) via first-order kinetics.

- Arrhenius Analysis: Perform accelerated stability testing at 40–60°C to extrapolate shelf life at 25°C .

Basic Question: What are common analytical challenges in quantifying this compound in mixtures?

Methodological Answer:

Advanced Question: How to address discrepancies between PTR-MS and DNPH-HPLC measurements for acetaldehyde derivatives?

Methodological Answer:

- Calibration: Cross-validate PTR-MS (m/z 45) against DNPH-HPLC using standard addition curves (slope correction factor: 1.47 ± 0.09) .

- Interference Check: Test for acetaldehyde trimer formation (common in PTR-MS) via GC-MS headspace analysis .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

Advanced Question: How to mitigate acetaldehyde emissions during large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.